(S)-methyl 2-hydroxy-3-phenylpropanoate

Overview

Description

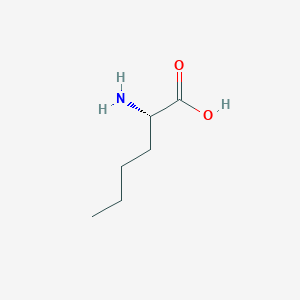

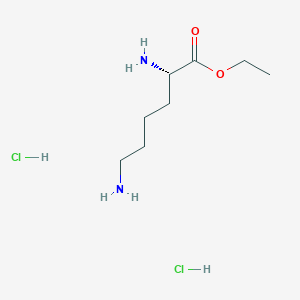

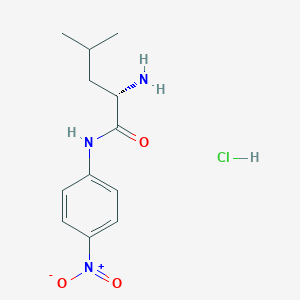

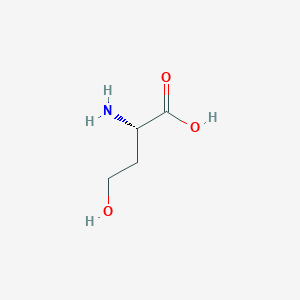

(S)-methyl 2-hydroxy-3-phenylpropanoate is a natural product found in Pseudomonas syringae . It has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . The IUPAC name for this compound is methyl (2S)-2-hydroxy-3-phenylpropanoate .

Molecular Structure Analysis

The InChI string for (S)-methyl 2-hydroxy-3-phenylpropanoate is InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 . The Canonical SMILES is COC(=O)C(CC1=CC=CC=C1)O and the Isomeric SMILES is COC(=O)C@HO .Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound is 180.078644241 g/mol .Scientific Research Applications

Synthesis of Bortezomib Analogs

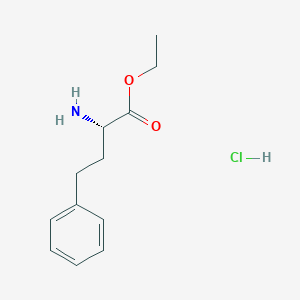

Methyl L-3-phenyllactate serves as an intermediate in the synthesis of bortezomib analogs , which are potent 20S proteasome inhibitors . These inhibitors play a crucial role in the treatment of multiple myeloma and mantle cell lymphoma by disrupting the proteasome pathway, which is essential for the degradation of misfolded proteins.

Amination of Benzylic C-H Bonds

This compound is used as a substrate in the amination of benzylic C-H bonds . The aminated products derived from this process are key intermediates in the preparation of β-lactams , which are vital structures in many antibiotic agents.

Preparation of Gαq/11 Inhibitors

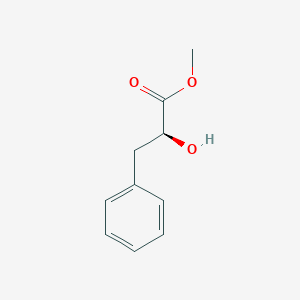

In medicinal chemistry, Methyl L-3-phenyllactate is utilized as an intermediate in the synthesis of YM-254890 analogs , selective inhibitors of the Gαq/11 protein . These inhibitors have potential applications in the study of various diseases mediated by G-protein-coupled receptor signaling pathways.

properties

IUPAC Name |

methyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPPJJIBQQCOOI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415351 | |

| Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-methyl 2-hydroxy-3-phenylpropanoate | |

CAS RN |

13673-95-5 | |

| Record name | Methyl (αS)-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13673-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

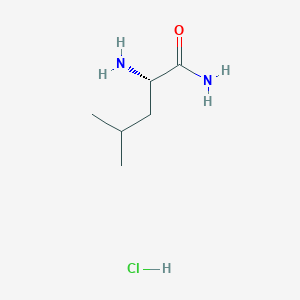

Q1: Can you explain the significance of synthesizing β-amino esters from (S)-MLPA and how ruthenium porphyrin catalysts contribute to this process?

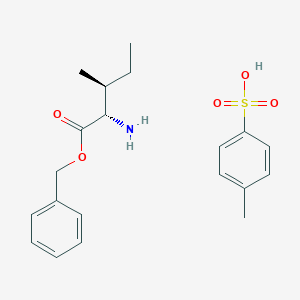

A1: β-amino esters are valuable building blocks in organic synthesis, particularly for pharmaceuticals and bioactive molecules. The research by [] demonstrates the use of ruthenium porphyrin catalysts to directly aminate the benzylic C–H bond of (S)-MLPA with aryl azides. This catalytic approach offers a more efficient and selective method to synthesize specific α- and β-amino esters compared to traditional multi-step syntheses. The study highlights the ability to control the regioselectivity of the amination, leading to either the α- or β-amino ester derivative of (S)-MLPA. This control is crucial for tailoring the synthesis towards desired biologically relevant compounds.

Q2: The paper mentions optimizing reaction conditions based on mechanistic insights. Could you elaborate on how substrate concentration affects the productivity of (S)-MLPA amination using this catalytic method?

A2: The study by [] reveals that the concentration of (S)-MLPA plays a crucial role in maximizing the reaction's productivity. The mechanistic investigation suggests that a higher concentration of (S)-MLPA favors the desired amination pathway, leading to higher yields of the target α- and β-amino esters. This insight emphasizes the importance of optimizing reaction parameters, including substrate concentration, to achieve efficient and scalable synthesis of valuable compounds like those derived from (S)-MLPA using ruthenium porphyrin catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.